

A Comparative Toxicological Guide: 2-Amino-4,6-dinitrophenol vs. 2,4-dinitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dinitrophenol

Cat. No.: B181620

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicological profiles of **2-Amino-4,6-dinitrophenol**, commonly known as picramic acid, and the infamous 2,4-dinitrophenol (DNP). While structurally similar, the substitution of a nitro group with an amino group profoundly influences their biological activity, metabolic fate, and overall toxicity. Understanding these differences is critical for risk assessment, mechanistic studies, and the development of safer chemical entities.

Section 1: Compound Overview and Mechanistic Underpinnings

1.1 2,4-Dinitrophenol (DNP): The Classic Mitochondrial Uncoupler

2,4-Dinitrophenol is a synthetic organic compound historically used in manufacturing dyes, wood preservatives, pesticides, and explosives.^{[1][2]} It gained notoriety in the 1930s when it was prescribed as a weight-loss drug, a practice that was halted in 1938 after the FDA declared it "extremely dangerous and not fit for human consumption" due to severe adverse effects and fatalities.^{[1][3][4]}

The primary mechanism of DNP's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.^{[1][3][5][6]} As a protonophore, it shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for the synthesis of adenosine

triphosphate (ATP).^[7] Instead of being stored as chemical energy in ATP, the energy from metabolism is lost as heat.^{[1][7]} This leads to a dose-dependent increase in the basal metabolic rate and a subsequent, often uncontrollable, rise in body temperature (hyperthermia).^{[5][7]}

The clinical manifestation of DNP poisoning is a classic hypermetabolic state, characterized by hyperthermia, profuse sweating (diaphoresis), rapid heart rate (tachycardia), and rapid breathing (tachypnoea).^{[5][8]} Chronic exposure has been linked to the formation of cataracts, skin lesions, and adverse effects on the bone marrow, central nervous system (CNS), and cardiovascular system.^{[1][2]}

1.2 2-Amino-4,6-dinitrophenol (Picramic Acid): A Structurally Related Toxicant and Metabolite

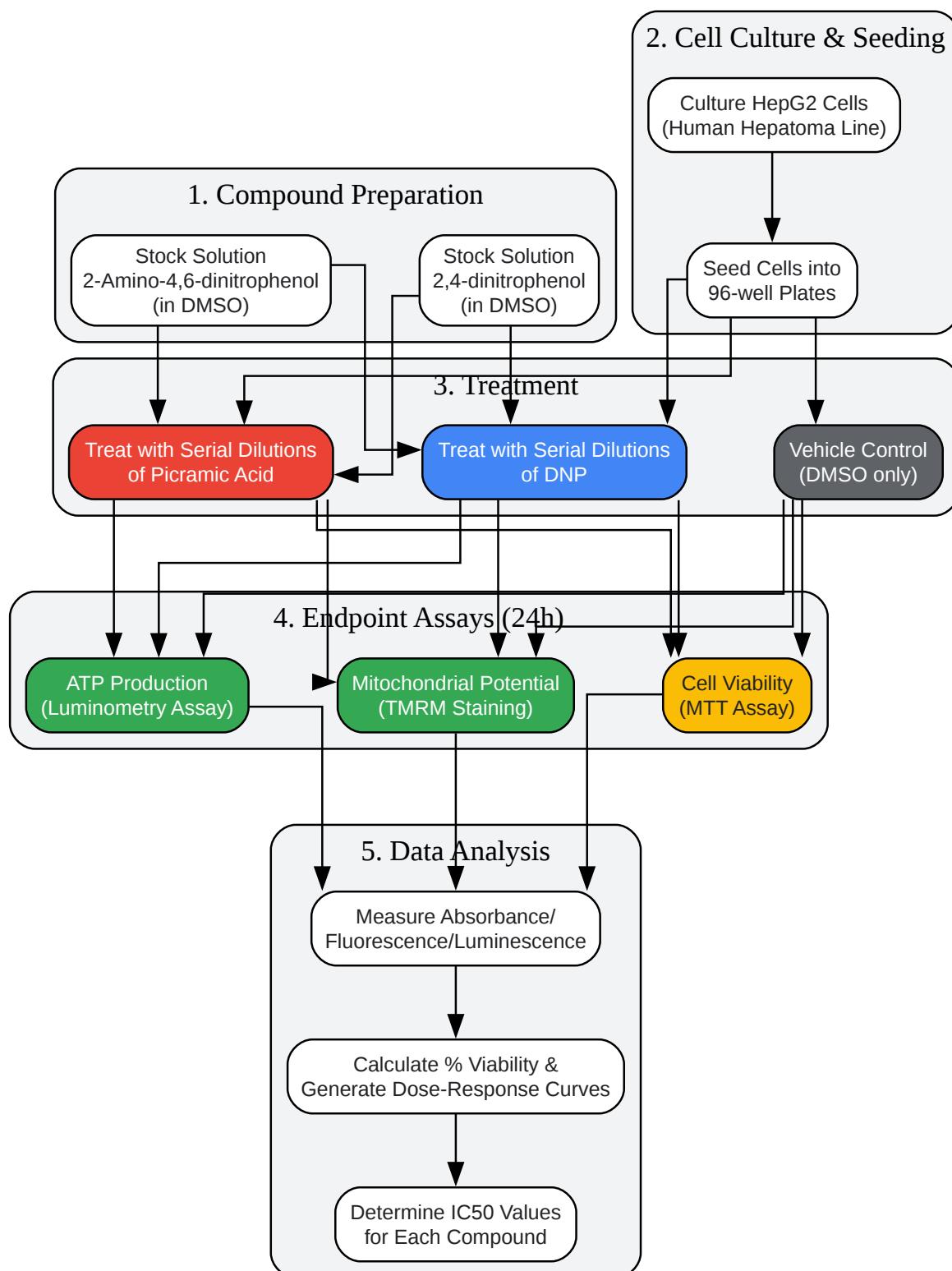
Picramic acid is a red crystalline solid primarily used as an intermediate in the manufacture of dyes and is also found in some hair dye formulations.^[9] From a toxicological perspective, it is noteworthy for two reasons: its intrinsic toxicity and its role as a metabolite of 2,4,6-trinitrophenol (picric acid).^{[10][11]}

The acute toxicity of picramic acid is reported to be similar to that of DNP. This suggests a related, though likely modified, mechanism of action. The presence of the electron-donating amino group alters the molecule's acidity and lipophilicity compared to DNP, which can influence its ability to interact with biological membranes and exert a toxic effect. Picramic acid is classified as harmful if swallowed, inhaled, or in contact with skin and is recognized as a mild skin sensitizer.^[9] In animal studies, acute oral exposure led to adverse effects including lethargy, piloerection, and gasping.

A key distinction is its metabolic origin. While DNP's primary metabolites (2-amino-4-nitrophenol and 4-amino-2-nitrophenol) are considerably less toxic than the parent compound, picramic acid is formed in vivo through the metabolic reduction of the more complex explosive, picric acid.^{[3][4][7][10][11]}

Section 2: Quantitative Toxicity Comparison

A direct comparison of acute toxicity data reveals significant differences in potency, although cross-species extrapolation must be approached with caution. DNP is demonstrably lethal to


humans at doses significantly lower than the reported median lethal doses (LD50) of picramic acid in animal models.

Compound	Species	Route of Administration	LD50 / Lethal Dose
2,4-Dinitrophenol (DNP)	Human	Oral (single dose)	~30–40 mg/kg (fatal) [3]
Human	Oral (repeated dose)		~3–7 mg/kg/day (fatal) [12]
2-Amino-4,6-dinitrophenol	Rat	Oral	110 mg/kg[9][13]
Mouse	Oral		378 mg/kg[14]
Rabbit	Dermal		> 5000 mg/kg[13]

Table 1: Comparative acute toxicity values for DNP and Picramic Acid.

Section 3: Experimental Workflow for Comparative Cytotoxicity Assessment

To empirically compare the toxicity of these compounds at a cellular level, a structured experimental approach is necessary. The following workflow outlines a standard procedure for assessing cytotoxicity, mitochondrial integrity, and oxidative stress.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. epa.gov [epa.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- To cite this document: BenchChem. [A Comparative Toxicological Guide: 2-Amino-4,6-dinitrophenol vs. 2,4-dinitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181620#2-amino-4-6-dinitrophenol-vs-2-4-dinitrophenol-comparative-toxicity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com